molecular formula C17H18ClN3O B8741780 1-(3-Chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide

1-(3-Chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B8741780
M. Wt: 315.8 g/mol
InChI Key: YAVRWOQFGSIGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

1-(3-chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H18ClN3O/c18-15-11-20-10-14(12-4-2-1-3-5-12)16(15)21-8-6-13(7-9-21)17(19)22/h1-5,10-11,13H,6-9H2,(H2,19,22)

InChI Key

YAVRWOQFGSIGJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=NC=C2C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

General procedure D (See Example 4) was followed using 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide 23 (24 mg, 0.088 mmol), benzene boronic acid (13 mg, 0.11 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mg, 5 mol %), acetonitrile (1 mL) and 0.5 M sodium carbonate (0.25 mL, 0.12 mmol) for 30 min. The crude product was purified by preparative hplc (H2O, MeCN, gradient 90:10 to 10:90 over 30 min) to furnish the title compound as a white solid (6 mg, 22%), LC-MS (ESI) Rt 1.63 min, m/z 316 (100%, [M+H]+); m/z (ESI) C17H18ClN3NaO requires 338.1031 found [M+Na]+ 338.1030.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
22%

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